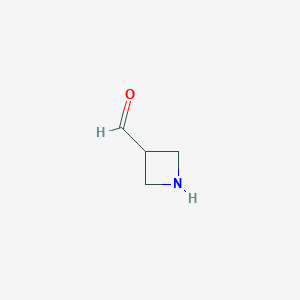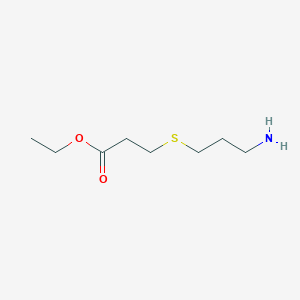
Ethyl 3-((3-aminopropyl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((3-aminopropyl)thio)propanoate is an organic compound with the molecular formula C8H17NO2S. It is a derivative of propanoic acid and features an ester functional group. This compound is of interest due to its unique chemical structure, which includes both an amino group and a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Ethyl 3-((3-aminopropyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
科学的研究の応用
Ethyl 3-((3-aminopropyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethyl 3-((3-aminopropyl)thio)propanoate exerts its effects is primarily through its functional groups. The amino group can interact with biological targets such as enzymes and receptors, potentially inhibiting or modifying their activity. The thioether linkage can also play a role in binding to metal ions or other molecular targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Ethyl 3-(methylthio)propanoate: Similar structure but with a methyl group instead of an amino group.
Ethyl propanoate: Lacks the thioether and amino functionalities.
3-Aminopropylthiol: Contains the amino and thioether groups but lacks the ester functionality.
Uniqueness
Ethyl 3-((3-aminopropyl)thio)propanoate is unique due to the combination of its ester, amino, and thioether groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
ethyl 3-(3-aminopropylsulfanyl)propanoate |
InChI |
InChI=1S/C8H17NO2S/c1-2-11-8(10)4-7-12-6-3-5-9/h2-7,9H2,1H3 |
InChIキー |
YDQCJZDUCMTJOU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCSCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


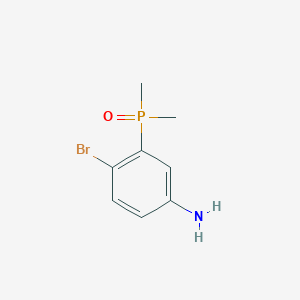
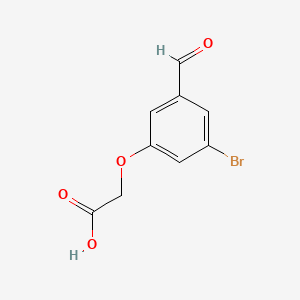



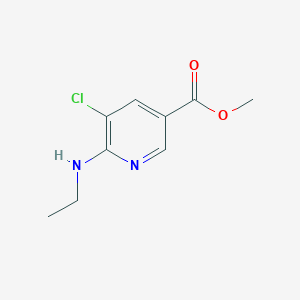
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
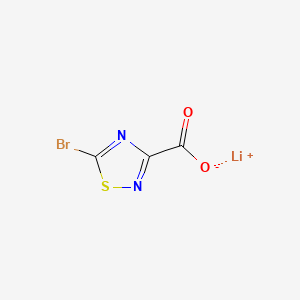
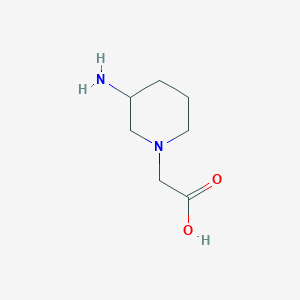
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
